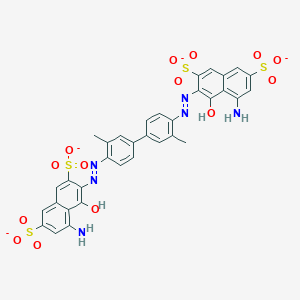![molecular formula C8H7BrN2 B036394 6-Bromo-3-methylimidazo[1,2-A]pyridine CAS No. 1216222-91-1](/img/structure/B36394.png)
6-Bromo-3-methylimidazo[1,2-A]pyridine
Overview
Description
Synthesis Analysis
The synthesis of substituted imidazo[1,2-a]pyridines, including 6-Bromo-3-methylimidazo[1,2-a]pyridines, often employs palladium- or copper-catalyzed aminations. These methods are convenient and efficient for preparing novel derivatives, with the crystal structure for some derivatives being well-characterized (Enguehard et al., 2003). Additionally, the use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide, has been promoted for synthesizing these compounds, simplifying the reaction workup and allowing for the reuse of the ionic liquid (Shaabani et al., 2006).
Molecular Structure Analysis
The molecular structure of 6-Bromo-3-methylimidazo[1,2-a]pyridines can be elucidated using X-ray crystallography. The detailed molecular geometry, intermolecular hydrogen bonding, and π-π interactions present in the crystal packing contribute to the compound's stability and reactivity (Rodi et al., 2013).
Chemical Reactions and Properties
The versatility of 6-Bromo-3-methylimidazo[1,2-a]pyridines in chemical reactions is notable, with the compound acting as a precursor or intermediary in the synthesis of various derivatives. This includes reactions with phenylacetophenones for the formation of disubstituted derivatives, showcasing the compound's reactivity and potential for generating diverse molecular architectures (Roslan et al., 2016).
Scientific Research Applications
1. Antituberculosis Agents
- Summary of Application: Imidazo[1,2-a]pyridine analogues, including 6-Bromo-3-methylimidazo[1,2-A]pyridine, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results or Outcomes: These compounds have shown promising results in the fight against tuberculosis, a disease that claimed 1.6 million lives worldwide in 2021 .
2. Anticancer Activity
- Summary of Application: A novel series of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives, which includes 6-Bromo-3-methylimidazo[1,2-A]pyridine, has been designed and synthesized . These compounds have been evaluated for their in vitro cytotoxic activity against two cancer cell lines .
- Methods of Application: The compounds were synthesized and their structures were confirmed by 1H and 13C NMR and mass spectral analysis . The synthesized compounds were then evaluated for their in vitro cytotoxic activity against two cancer cell lines along with a normal cell line (HEK293) by MTT assay .
- Results or Outcomes: Among all the tested compounds, the derivative with 3-methoxyphenyl moiety exhibits potent inhibitory activity against MCF-7 and Hela cell lines with IC50 values of 2.55 and 3.89 µM respectively .
Safety And Hazards
Future Directions
Imidazo[1,2-A]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-A]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-A]pyridines and all frequent challenges associated with the reported methods .
properties
IUPAC Name |
6-bromo-3-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-4-10-8-3-2-7(9)5-11(6)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGGKPUJKHDJAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-methylimidazo[1,2-A]pyridine | |
CAS RN |
1216222-91-1 | |
| Record name | 6-bromo-3-methylimidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B36400.png)


![Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate](/img/structure/B36460.png)

